molecular formula C16H17ClN2O B13094320 N-(4-Chlorobenzyl)-2-(ethylamino)benzamide

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide

Cat. No.: B13094320
M. Wt: 288.77 g/mol
InChI Key: AJXYBBMOGBASPU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide is an organic compound that features a benzamide core with a 4-chlorobenzyl and an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-(ethylamino)benzamide typically involves the reaction of 4-chlorobenzylamine with 2-(ethylamino)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-(ethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-N-methylamine
  • N-(4-Chlorobenzyl)ethanamine

Uniqueness

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(ethylamino)benzamide

InChI

InChI=1S/C16H17ClN2O/c1-2-18-15-6-4-3-5-14(15)16(20)19-11-12-7-9-13(17)10-8-12/h3-10,18H,2,11H2,1H3,(H,19,20)

InChI Key

AJXYBBMOGBASPU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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